molecular formula C21H23FN4O2 B2623827 2-(4-fluorophenoxy)-1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)ethanone CAS No. 1171143-46-6

2-(4-fluorophenoxy)-1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)ethanone

Cat. No.: B2623827
CAS No.: 1171143-46-6
M. Wt: 382.439
InChI Key: IMWTXQXNWZBWSK-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features The compound 2-(4-fluorophenoxy)-1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)ethanone is a hybrid molecule featuring:

  • A 4-fluorophenoxy moiety linked to an ethanone backbone.
  • A piperazine ring substituted with a (1-methyl-1H-benzo[d]imidazol-2-yl)methyl group.
    This structure combines fluorinated aromatic, heterocyclic (piperazine), and benzimidazole components, which are common in bioactive molecules targeting receptors or enzymes .

Benzimidazole Formation: Condensation of 4-fluoro-substituted aldehydes with diamine precursors (e.g., benzene-1,2-diamine derivatives) using sodium metabisulfite as a catalyst, as seen in similar benzimidazole syntheses .

Piperazine Functionalization: Coupling of the benzimidazole-methyl group to piperazine via nucleophilic substitution or reductive amination .

Ethanone Linkage: Attachment of the 4-fluorophenoxy group to the ethanone core using α-halogenated ketones under basic conditions .

Properties

IUPAC Name

2-(4-fluorophenoxy)-1-[4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN4O2/c1-24-19-5-3-2-4-18(19)23-20(24)14-25-10-12-26(13-11-25)21(27)15-28-17-8-6-16(22)7-9-17/h2-9H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMWTXQXNWZBWSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CN3CCN(CC3)C(=O)COC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)ethanone typically involves multiple steps:

    Formation of the Fluorophenoxy Intermediate: The initial step often involves the reaction of 4-fluorophenol with an appropriate alkylating agent to form the 4-fluorophenoxy intermediate.

    Benzimidazole Synthesis: The benzimidazole ring is synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or aldehyde.

    Piperazine Derivative Formation: The piperazine ring is introduced by reacting the benzimidazole intermediate with a piperazine derivative.

    Final Coupling: The final step involves coupling the fluorophenoxy intermediate with the piperazine-benzimidazole derivative under appropriate conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety.

    Reduction: Reduction reactions may target the carbonyl group in the ethanone linkage.

    Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom in the fluorophenoxy group.

Major Products

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Reduced ethanone derivatives.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

Pharmacological Studies

The compound's structural components indicate its potential as a calcium channel blocker , similar to other piperazine derivatives. Piperazines are known for their broad range of biological activities, including antipsychotic, antidepressant, and anti-anxiety effects .

Case Study: Calcium Channel Blockers
Research has shown that compounds with piperazine structures can modulate calcium channels effectively. For instance, derivatives of piperazine have been investigated for their ability to inhibit calcium influx in various cell types, making them candidates for treating cardiovascular diseases .

Anticancer Research

Recent studies have explored the role of HIF-2α inhibitors in cancer treatment. Compounds similar to 2-(4-fluorophenoxy)-1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)ethanone have been identified as potential inhibitors of HIF-2α, which is implicated in tumor growth and metastasis .

Case Study: Inhibition of Tumor Growth
A study demonstrated that certain benzimidazole derivatives exhibited significant anticancer activity by inhibiting HIF pathways in renal cell carcinoma models, suggesting that similar compounds could be further developed for therapeutic use .

Neuropharmacology

The combination of piperazine and benzimidazole has been linked to neuropharmacological effects. Compounds with this structure may influence neurotransmitter systems, potentially providing benefits in treating neurological disorders such as depression or anxiety.

Case Study: Antidepressant Activity
Research indicates that benzimidazole derivatives can enhance serotonergic activity in the brain, leading to improved mood regulation . This suggests that this compound could be explored for antidepressant properties.

Synthetic Chemistry

The synthesis of this compound involves multi-step reactions that can be optimized for efficiency. The methods used to synthesize similar compounds often include the formation of key intermediates through various coupling reactions.

Data Table: Synthesis Pathways

StepReaction TypeReagents UsedConditions
1N-AlkylationPiperazine + BenzimidazoleHeat
2Ether FormationFluorophenol + Alkyl HalideBase Catalysis
3AcetylationEthanoyl Chloride + Piperazine IntermediateAnhydrous Conditions

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to bind to various biological targets, potentially inhibiting or modulating their activity. The piperazine ring can enhance the compound’s ability to cross biological membranes, increasing its bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of structurally related compounds, focusing on substitutions, synthetic routes, and biological activities:

Compound Key Structural Differences Synthetic Methods Reported Bioactivity Source
2-[(1H-Benzimidazol-2-ylmethyl)sulfanyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone Replaces phenoxy with sulfanyl ; retains fluorophenyl-piperazine and benzimidazole. Sulfur-based nucleophilic substitution; piperazine-benzimidazole coupling. Not explicitly reported, but sulfanyl groups often enhance metabolic stability.
1-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-(1H-imidazol-1-yl)ethanone Replaces benzimidazole with imidazole ; substitutes fluorophenoxy with chlorophenyl-phenylmethyl . Imidazole-ethanone coupling; piperazine alkylation. Broad-spectrum antimicrobial activity (MIC: 3.1–25 μg/mL against bacteria/fungi).
{4-[1-(2-Fluorophenyl)-1H-thieno[3,2-c]pyrazol-3-yl]piperazin-1-yl}(1-methyl-1H-imidazol-4-yl)methanone Replaces benzimidazole with thienopyrazole ; fluorophenyl at thienopyrazole instead of phenoxy. Thiophene-carboxylic acid cyclization; piperazine-thienopyrazole coupling. No bioactivity reported, but thienopyrazole derivatives often target kinases.
2-(4-Fluorophenyl)-6-methyl-1H-benzo[d]imidazole Simpler structure lacking piperazine and ethanone. Condensation of 4-fluorobenzaldehyde with 4-methylbenzene-1,2-diamine. Antifungal/antimicrobial potential inferred from benzimidazole core.
(4-((1H-Benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(phenyl)methanone Replaces fluorophenoxy with phenyl ; retains benzimidazole-piperazine. Piperazine-benzimidazole alkylation; Friedel-Crafts acylation. Anticancer activity (growth inhibition in PC-3 cell line).

Key Findings

Impact of Fluorine Substitution: The 4-fluorophenoxy group in the target compound may enhance lipophilicity and receptor binding compared to non-fluorinated analogues (e.g., phenyl in ). Fluorine’s electron-withdrawing nature can also stabilize aromatic interactions . In contrast, 2-fluorophenyl in the thienopyrazole derivative shows positional isomerism effects on target selectivity.

Role of Heterocyclic Cores :

  • Benzimidazole -containing compounds (target compound, ) are associated with antimicrobial and anticancer activities due to DNA intercalation or enzyme inhibition.
  • Imidazole analogues (e.g., ) exhibit comparable antimicrobial efficacy but may lack the metabolic stability of benzimidazoles.

Piperazine Modifications: Piperazine-linked ethanones (target compound, ) demonstrate versatility in accommodating diverse substituents, influencing solubility and pharmacokinetics. Sulfanyl-containing derivatives () may exhibit altered metabolic pathways compared to oxygen-based linkages.

Biological Activity Trends: Compounds with bulky aromatic groups (e.g., chlorophenyl-phenylmethyl in ) show improved antimicrobial activity, likely due to enhanced membrane penetration. Thienopyrazole derivatives () are understudied but represent a promising scaffold for kinase inhibitors.

Biological Activity

The compound 2-(4-fluorophenoxy)-1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)ethanone is a novel chemical entity that has garnered interest in pharmacological research for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, metabolic stability, and therapeutic implications.

Chemical Structure and Properties

The compound consists of a 4-fluorophenoxy group linked to a benzo[d]imidazole moiety through a piperazine bridge. The molecular formula is C19H21FN2OC_{19}H_{21}F_{N_2}O with a molecular weight of approximately 320.39 g/mol. Its structural features suggest potential interactions with various biological targets, particularly in the central nervous system.

GABA-A Receptor Modulation

Recent studies indicate that derivatives of benzo[d]imidazole, including this compound, act as positive allosteric modulators (PAMs) of the GABA-A receptor. They preferentially interact with the α1/γ2 interface, enhancing GABAergic transmission and exhibiting anxiolytic-like effects. This modulation is significant for treating anxiety disorders and other neurological conditions .

Anti-Cancer Activity

In vitro studies have demonstrated that compounds related to this structure exhibit anti-cancer properties. For instance, derivatives have shown cytotoxic effects against various cancer cell lines, including glioblastoma. The mechanism appears to involve apoptosis induction and modulation of signaling pathways such as PI3K/AKT .

Metabolic Stability and Safety Profile

Research on the metabolic stability of this compound reveals that it maintains a higher percentage of the parent compound compared to traditional drugs like alpidem, which undergo rapid biotransformation leading to hepatotoxicity. In studies using human liver microsomes (HLMs), it was noted that this compound exhibited favorable metabolic profiles, suggesting reduced risk for adverse effects associated with liver toxicity .

Study 1: Anxiolytic Effects

A pharmacological evaluation conducted on similar compounds demonstrated significant anxiolytic effects in animal models. The study utilized behavioral tests such as the elevated plus maze and light-dark box tests, showing increased time spent in open areas and reduced anxiety-like behaviors following administration of the compound .

Study 2: Anti-Cancer Efficacy

Another investigation focused on the anti-cancer activity of related benzimidazole derivatives demonstrated promising results in inhibiting tumor growth in vivo. Mice treated with these compounds showed reduced tumor size compared to controls, indicating potential for development as anti-cancer agents .

Summary of Biological Activities

Biological ActivityMechanismReference
GABA-A Receptor ModulationPAMs at α1/γ2 interface ,
Anxiolytic EffectsBehavioral changes in animal models
Anti-Cancer ActivityInduction of apoptosis in cancer cells

Q & A

Basic: What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be optimized?

The compound’s synthesis involves coupling a fluorophenoxyacetyl group with a piperazine-benzimidazole core. Key steps include:

  • Acylation: React 4-fluorophenol with chloroacetyl chloride to form 2-(4-fluorophenoxy)acetyl chloride.
  • Nucleophilic substitution: Attach the acetyl chloride to the piperazine nitrogen using a base (e.g., K₂CO₃) in anhydrous DMF at 80–100°C .
  • Purification: Use silica gel column chromatography with EtOAc/petroleum ether (1:1) to isolate intermediates .
  • Microwave-assisted synthesis: For time-sensitive steps (e.g., cyclization), microwave irradiation (150 W, 120°C) reduces reaction times by 50% compared to conventional heating .

Optimization Tip: Design of Experiments (DoE) can identify critical parameters (e.g., solvent polarity, temperature) to maximize yield. For example, acetonitrile improves nucleophilic substitution efficiency over DMF due to lower viscosity .

Advanced: How can stereochemical or regiochemical ambiguities in the final product be resolved?

  • Chiral HPLC: Use a Chiralpak IA column with hexane:isopropanol (80:20) to separate enantiomers, if present .
  • NOESY NMR: Confirm spatial proximity of the benzimidazole methyl group to the piperazine ring protons (δ 2.5–3.5 ppm) to verify regiochemistry .
  • X-ray crystallography: Co-crystallize with trifluoroacetate counterions (as in ) to resolve absolute configuration .

Basic: What analytical techniques are essential for characterizing purity and structural integrity?

Technique Key Parameters Expected Data
¹H/¹³C NMR CDCl₃ or DMSO-d₆Benzimidazole protons (δ 7.2–8.1 ppm), piperazine CH₂ (δ 2.5–3.5 ppm)
HRMS ESI+ modeMolecular ion [M+H]⁺ at m/z 426.1932 (calc. 426.1934)
HPLC C18 column, 254 nmPurity ≥95% (retention time ~8.2 min)

Advanced: How can researchers assess the compound’s stability under physiological or accelerated conditions?

  • Forced degradation studies:
    • Hydrolysis: Incubate in 0.1M HCl/NaOH at 40°C for 24h; monitor via HPLC for ester or amide bond cleavage .
    • Oxidation: Treat with 3% H₂O₂; track fluorophenoxy group degradation using LC-MS .
  • Long-term stability: Store at -20°C under nitrogen; assess monthly for 6 months using TLC and NMR .

Basic: What pharmacological assays are suitable for preliminary activity screening?

  • Receptor binding: Radioligand assays (e.g., ³H-histamine for H1/H4 receptors) to identify affinity (Kᵢ < 100 nM suggests therapeutic potential) .
  • Enzyme inhibition: Test against kinases (e.g., PI3K) using ADP-Glo™ assays; IC₅₀ values <1 μM warrant further study .

Advanced: How can structure-activity relationships (SAR) be explored for this compound?

  • Substituent variation: Replace 4-fluorophenoxy with 4-chloro or 4-methoxy groups; assess changes in logP (HPLC) and IC₅₀ (enzyme assays) .
  • Scaffold hopping: Synthesize analogs with pyridine instead of benzimidazole; compare solubility (shake-flask method) and bioavailability (Caco-2 permeability) .

Basic: What are the best practices for handling and storing this compound?

  • Handling: Use gloves and fume hood; the benzimidazole moiety may cause skin irritation .
  • Storage: Lyophilize and store at -20°C in amber vials under argon; stability >12 months .

Advanced: How can metabolic stability be evaluated in vitro?

  • Liver microsome assay: Incubate with human liver microsomes (1 mg/mL) and NADPH; measure half-life (t₁/₂) via LC-MS/MS. t₁/₂ >30 min indicates low clearance .
  • CYP450 inhibition: Screen against CYP3A4 using luminescent substrates; IC₅₀ >10 μM suggests minimal drug-drug interaction risk .

Basic: What computational tools predict toxicity or off-target effects?

  • In silico models: Use Schrödinger’s QikProp to predict hERG inhibition (pIC₅₀ <5 = low risk) .
  • Cytotoxicity: MTT assay in HEK293 cells; IC₅₀ >50 μM indicates acceptable safety margin .

Advanced: How can conflicting data on biological activity be resolved?

  • Dose-response refinement: Test activity across 10 concentrations (0.1 nM–100 μM) to rule out assay artifacts .
  • Orthogonal assays: Confirm H1 receptor binding with fluorescence polarization (FP) if radioligand data is inconsistent .

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